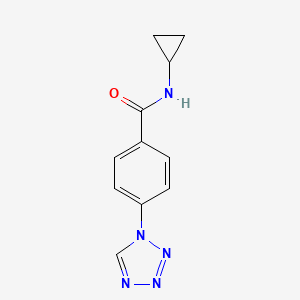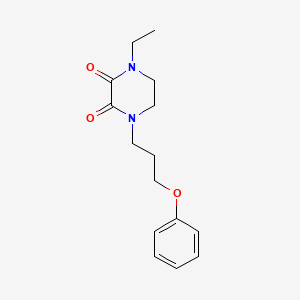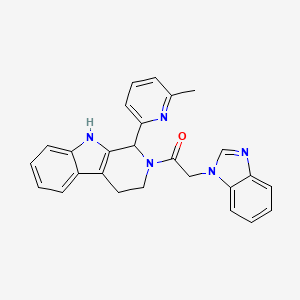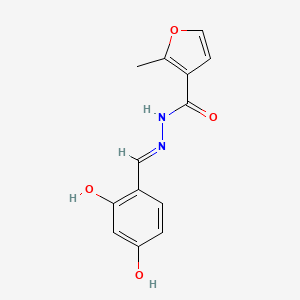![molecular formula C21H30N2O4 B6006494 N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6006494.png)
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription that has been shown to have anticancer properties.
Mechanism of Action
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide works by binding to a specific site on RNA polymerase I, preventing it from initiating transcription. This leads to a decrease in ribosome biogenesis, which is necessary for protein synthesis and cell growth. Cancer cells, which have high levels of ribosome biogenesis, are more susceptible to N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide than normal cells. Additionally, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been shown to induce DNA damage and activate the p53 pathway, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease ribosome biogenesis, inhibit cell growth, induce DNA damage, and activate the p53 pathway. In preclinical models, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been shown to inhibit tumor growth and increase survival rates. However, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has also been shown to have some toxic effects on normal cells, such as bone marrow cells.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. It also has a well-defined mechanism of action, which allows for targeted studies of its effects. However, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has some limitations for lab experiments. It can be difficult to synthesize and purify, which can limit its availability for research. Additionally, its toxic effects on normal cells can make it challenging to study its effects in vivo.
Future Directions
There are several future directions for research on N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide. One direction is to explore its potential in combination therapy with other anticancer agents. Another direction is to investigate its effects on different cancer types and patient populations. Additionally, there is ongoing research on the development of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide analogs that may have improved efficacy and safety profiles. Finally, there is a need for further research on the mechanism of action of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide and its effects on normal cells.
Synthesis Methods
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide is synthesized through a series of chemical reactions starting with 4-bromoanisole and ending with the final product, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide. The synthesis involves multiple steps, including Grignard reaction, cyclization, and amidation. The final product is obtained through purification and characterization techniques, such as column chromatography and NMR spectroscopy.
Scientific Research Applications
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential application in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in cancer cells and necessary for their growth and survival. N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been tested in preclinical models of various cancer types, including breast, ovarian, and pancreatic cancer, and has shown promising results. It has also been tested in clinical trials for its safety and efficacy in cancer patients.
properties
IUPAC Name |
N-cyclohexyl-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-26-15-20(24)23-13-11-19(12-14-23)27-18-9-7-16(8-10-18)21(25)22-17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGLIMOEJOSNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6006424.png)

![N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6006431.png)

![N-(4-chlorophenyl)-2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6006447.png)
![[1-({1-[3-(methylthio)butyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6006453.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6006454.png)



![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-isopropylbenzenesulfonohydrazide](/img/structure/B6006488.png)
![2-(2-bromophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B6006490.png)
![isopropyl 2-{[2-(4-ethylphenoxy)propanoyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B6006511.png)